molecular formula C18H16N2O3S B2393192 N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide CAS No. 606944-13-2

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

Cat. No. B2393192
CAS RN: 606944-13-2
M. Wt: 340.4
InChI Key: CAWQOKMWIYXOBK-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide, also known as PTB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential pharmacological properties. PTB is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, San Diego. Since then, PTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, this compound has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.

Advantages and Limitations for Lab Experiments

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity. This makes it a viable candidate for in vitro and in vivo studies. In addition, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, this compound has not been tested extensively for toxicity, and its safety profile is not well established.

Future Directions

There are several future directions for the study of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. One potential direction is to further investigate the mechanism of action of this compound. This could involve identifying the specific enzymes and proteins that this compound targets and elucidating the downstream effects of this compound inhibition.
Another potential direction is to study the pharmacokinetic properties of this compound. This could involve testing the bioavailability, distribution, metabolism, and excretion of this compound in vivo. This information could be used to optimize the dosing and administration of this compound for therapeutic use.
Finally, future studies could focus on testing the safety and efficacy of this compound in preclinical and clinical trials. This could involve testing the toxicity, pharmacokinetics, and pharmacodynamics of this compound in animal models and human subjects. If this compound is found to be safe and effective, it could be developed into a novel therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of pyridine-3-carboxylic acid with o-tolyl chloroformate to form a key intermediate. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for scientific research.

Scientific Research Applications

N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-(2-methylphenoxy)-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-14-5-2-3-7-18(14)23-16-8-10-17(11-9-16)24(21,22)20-15-6-4-12-19-13-15/h2-13,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWQOKMWIYXOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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